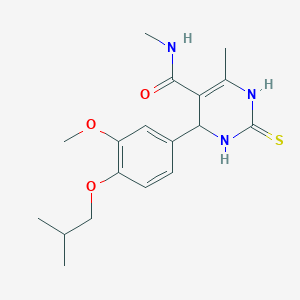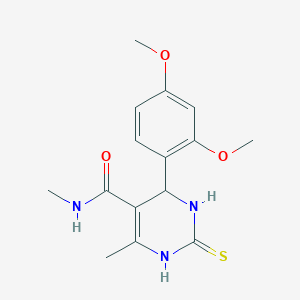![molecular formula C24H28N2O3S B297710 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
作用机制
The mechanism of action of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS, which can lead to a reduction in oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-kB, which can lead to a reduction in inflammation and immune response. Additionally, 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor properties, making it a promising candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One advantage of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit antioxidant, anti-inflammatory, and antitumor properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans.
未来方向
There are several future directions for the study of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of various diseases, particularly cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans, in order to determine its potential as a therapeutic agent.
合成方法
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methoxy-2-propoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and elemental sulfur to form the thiazolidinone ring. The final product is obtained by the addition of ethyl iodide to the thiazolidinone ring.
科学研究应用
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of various diseases.
属性
产品名称 |
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C24H28N2O3S |
分子量 |
424.6 g/mol |
IUPAC 名称 |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(3-methoxy-2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-5-15-29-22-18(12-10-14-20(22)28-4)16-21-23(27)26(7-3)24(30-21)25-19-13-9-8-11-17(19)6-2/h8-14,16H,5-7,15H2,1-4H3/b21-16+,25-24? |
InChI 键 |
AFXDWCDHWMSSBD-CHLWQFSPSA-N |
手性 SMILES |
CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
规范 SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N-cycloheptylacetamide](/img/structure/B297627.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297629.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B297632.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)

![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)



![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)